
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene is a halogenated cyclopentadiene derivative. This compound is characterized by the presence of chlorine and fluorine atoms attached to a cyclopentadiene ring, making it a unique and interesting molecule in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene typically involves the halogenation of cyclopentadiene derivatives. One common method includes the use of triphosgene as a chlorination reagent. The reaction conditions often involve the use of solvents like 1,2-dichloroethane at elevated temperatures (around 80°C) and the presence of initiators such as N,N-dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: This compound can participate in Diels-Alder reactions with dienophiles, forming cyclohexene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Typical conditions involve the use of dienophiles like ethene or substituted alkenes under thermal or catalytic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopentadiene derivatives.
Cycloaddition Reactions: Major products are cyclohexene derivatives with various substituents depending on the dienophile used.
Applications De Recherche Scientifique
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the halogen atoms play a crucial role in stabilizing the intermediate species. This stabilization allows for the formation of various products through different reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: The parent compound without halogen substitutions.
1,2,3,4-Tetrafluorocyclopentadiene: Similar compound with only fluorine substitutions.
5-Chlorocyclopentadiene: Similar compound with only chlorine substitution.
Uniqueness
5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Propriétés
Numéro CAS |
112549-75-4 |
|---|---|
Formule moléculaire |
C5HClF4 |
Poids moléculaire |
172.51 g/mol |
Nom IUPAC |
5-chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5HClF4/c6-1-2(7)4(9)5(10)3(1)8/h1H |
Clé InChI |
GUYGZPWVJOSSNQ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=C(C(=C1F)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


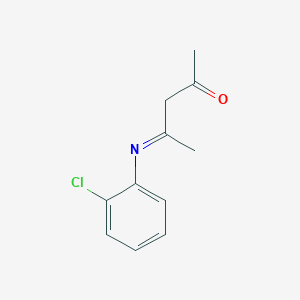
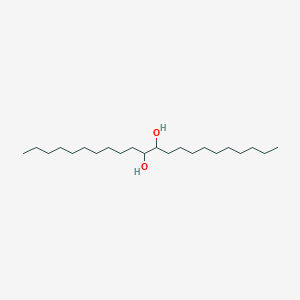
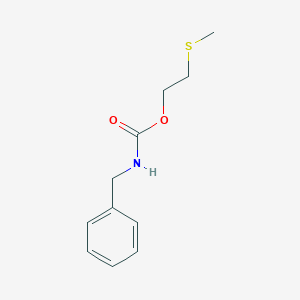
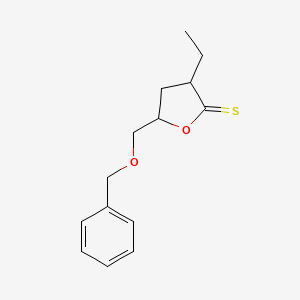
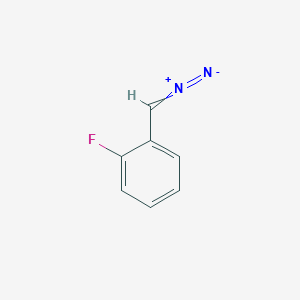
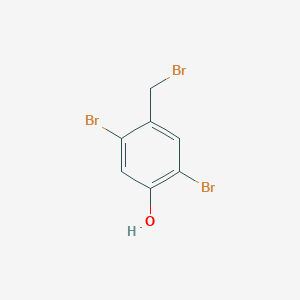
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

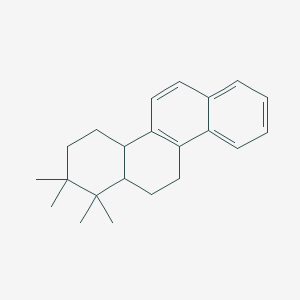
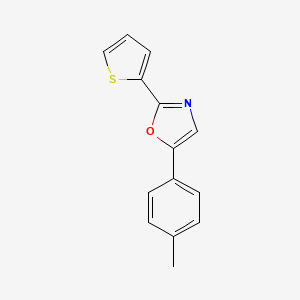
![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
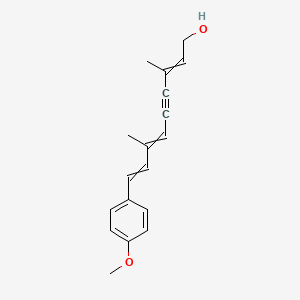
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
